2-Methyl-3-(p-tolylamino)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-methyl-3-(4-methylanilino)phenol |
InChI |
InChI=1S/C14H15NO/c1-10-6-8-12(9-7-10)15-13-4-3-5-14(16)11(13)2/h3-9,15-16H,1-2H3 |
InChI Key |
STXCCZNMGNUQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=CC=C2)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Strategies for Carbon-Nitrogen Bond Formation in Phenolic Systems
The creation of the C-N bond between the 2-methylphenol moiety and the p-tolyl group is the key transformation in the synthesis of the target compound. Several classical and modern organic reactions can be adapted for this purpose.
Reductive Amination Pathways
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgmdpi.com In a potential pathway to 2-Methyl-3-(p-tolylamino)phenol, a suitable ketone precursor, such as 2-methyl-3-hydroxycyclohexanone, could be reacted with p-toluidine to form an intermediate imine or enamine. This intermediate would then be reduced in situ to the desired aminophenol.
The reaction proceeds in two main steps:
Imine/Enamine Formation: The ketone and amine react under neutral or weakly acidic conditions to form an imine or a more stable enamine through the loss of a water molecule.
Reduction: A reducing agent is used to selectively reduce the C=N double bond of the imine or the enamine C=C double bond to the corresponding amine.
Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation over palladium on carbon (Pd/C). mdpi.com
Table 1: Illustrative Conditions for Reductive Amination
| Precursors | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| 2-Methyl-3-hydroxycyclohexanone, p-Toluidine | NaBH₄ | Methanol (B129727) | 25-50 | 60-80 |
| 2-Methyl-3-hydroxycyclohexanone, p-Toluidine | H₂/Pd-C | Ethanol | 50-80 | 70-90 |
Condensation Reactions of Substituted Anilines with Aromatic Aldehydes or Dihydric Phenols
A highly plausible and direct route to aminophenols involves the condensation of a dihydric phenol (B47542) with an aniline (B41778). For the synthesis of the closely related 3-(p-tolylamino)phenol, a known method is the condensation of resorcinol with p-toluidine. This reaction is typically acid-catalyzed and proceeds at elevated temperatures.
By analogy, this compound could be synthesized by the condensation of 2-methylresorcinol with p-toluidine. The reaction likely involves the nucleophilic attack of the aniline on the protonated dihydric phenol, followed by dehydration.
Table 2: Proposed Condensation Reaction for this compound
| Phenolic Precursor | Aniline Precursor | Catalyst | Temperature (°C) | Potential Byproducts |
|---|---|---|---|---|
| 2-Methylresorcinol | p-Toluidine | Acid catalyst (e.g., H₂SO₄, PPA) | 150-200 | Polymeric materials, Isomeric products |
Direct Amination Approaches
Direct amination of phenols represents a more atom-economical approach to forming C-N bonds. organic-chemistry.org Metal-free direct amination methods have been developed that utilize specific aminating reagents. organic-chemistry.org These reactions often proceed via an addition-elimination mechanism or through the generation of a reactive intermediate. While challenging, a direct amination of 2-methylphenol at the 3-position with a p-tolylamino source could be envisioned, though regioselectivity would be a significant challenge.
Another approach is the catalytic direct amination of phenols. For instance, various supported nickel catalysts have been shown to be effective for the reductive amination of phenols with amines to produce N-substituted cyclohexylamines, which could potentially be aromatized. rsc.org
Diazotization and Subsequent Hydrolysis Reactions
An alternative synthetic route could involve the formation of a diazonium salt from a precursor aniline, followed by a reaction that introduces the hydroxyl group. For instance, one could start with 2-methyl-3-nitroaniline, reduce the nitro group to an amine, and then perform a diazotization reaction. However, a more plausible diazotization-based route would involve the synthesis of p-cresol from p-toluidine via a diazonium salt intermediate, which is a well-established transformation. study.com This p-cresol could then be subjected to amination strategies.
A more direct, albeit complex, pathway could start from 3-amino-2-methylphenol. This precursor could be diazotized and then coupled with toluene in a Gomberg-Bachmann type reaction, although yields for such reactions are often modest.
Precursor Design and Chemical Reagents in Synthetic Routes
The selection of appropriate precursors is critical for the successful synthesis of this compound.
For Reductive Amination: The key precursors would be a suitable carbonyl compound, such as 2-methyl-3-hydroxycyclohexanone, and p-toluidine. The synthesis of the ketone precursor would be a crucial preceding step.
For Condensation Reactions: The most direct precursors are 2-methylresorcinol and p-toluidine. 2-Methylresorcinol is a commercially available starting material. europa.eu
For Direct Amination: The precursors would be 2-methylphenol and a source of the p-tolylamino group. The challenge here lies in achieving the correct regiochemistry.
For Diazotization Routes: Precursors such as 3-amino-2-methylphenol or p-toluidine would be required, depending on the specific pathway chosen. study.comresearchgate.net
The choice of reagents, including catalysts, solvents, and reducing agents, will significantly impact the reaction's success. For instance, in reductive amination, the choice of reducing agent is crucial to avoid the reduction of other functional groups. organic-chemistry.org In condensation reactions, the strength and concentration of the acid catalyst are key parameters.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential to maximize the yield of the desired product and minimize the formation of byproducts.
Key parameters to optimize include:
Temperature: Higher temperatures can increase reaction rates but may also lead to decomposition or the formation of unwanted side products. For example, in the synthesis of p-aminophenol, an optimal temperature of 70°C was identified to maximize yield. rasayanjournal.co.in
Reaction Time: The duration of the reaction needs to be sufficient for the completion of the reaction but not so long as to cause product degradation.
Concentration of Reactants: The stoichiometry of the reactants can influence the reaction outcome. In some cases, using an excess of one reactant can drive the reaction to completion.
Catalyst Loading and Type: The choice and amount of catalyst can dramatically affect the reaction rate and selectivity.
Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and intermediates, as well as the reaction temperature.
Table 3: Factors for Optimization in Aminophenol Synthesis
| Parameter | Effect on Reaction | Example from Aminophenol Synthesis |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. | Optimal temperature of 70°C for p-aminophenol synthesis to avoid byproducts. rasayanjournal.co.in |
| Catalyst Concentration | Influences reaction rate and can affect equilibrium. | Optimal sulfuric acid concentration of 1.5 M for p-aminophenol synthesis. rasayanjournal.co.in |
| Solvent System | Can influence selectivity between N- and O-arylation. | A mixed solvent of DMF and water favored O-arylation of 2-aminophenol (B121084). researchgate.net |
Purification Techniques for Target Compounds
The purification of the target compound, this compound, and related meta-aminophenol derivatives is a critical step to ensure high purity for subsequent applications. The methodologies employed are standard organic chemistry techniques, primarily focusing on chromatography and crystallization, which exploit differences in the physicochemical properties between the desired product and any impurities, such as starting materials, by-products, or reagents.
Chromatographic Methods
Chromatography is a cornerstone technique for the purification of aminophenol derivatives, offering high resolution and adaptability.
Silica Gel Column Chromatography: This is a widely used method for purifying meta-aminophenol derivatives. mdpi.com The crude product, obtained after the initial reaction work-up, is adsorbed onto a stationary phase, typically silica gel. A solvent system, or eluent, is then passed through the column to separate the components. For compounds in this class, a common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. mdpi.com The separation is based on the differential polarity of the compounds; more polar compounds interact more strongly with the silica gel and thus elute more slowly. By carefully selecting the solvent ratio, the target compound can be isolated in an analytically pure form. mdpi.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related isomers, High-Performance Liquid Chromatography (HPLC) is an effective technique. rsc.org Reversed-phase HPLC, in particular, has been successfully applied to the analysis and separation of aminophenol isomers. rsc.orgnih.gov In this method, a non-polar stationary phase (like ODS - octadecylsilane) is used with a polar mobile phase. A study on p-aminophenol and its related compounds utilized a mobile phase consisting of a buffered aqueous solution and methanol to achieve good separation. nih.gov The pH and ionic strength of the mobile phase are critical factors that can be adjusted to optimize the separation efficiency. nih.gov Thin-layer chromatography (TLC) is often used as a preliminary technique to monitor reaction progress and to determine suitable solvent systems for column chromatography. mdpi.comsuniv.ac.in
The table below summarizes typical conditions used in chromatographic purification of aminophenol derivatives.
| Chromatography Method | Stationary Phase | Mobile Phase / Eluent | Application Example | Reference |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (20:1) | Purification of a meta-aminophenol derivative | mdpi.com |
| Reversed-Phase HPLC | ODS (C18) | 60% aqueous KH₂PO₄/Na₂HPO₄ buffer (pH 6.5) and 40% Methanol | Determination of p-aminophenol and related compounds | nih.gov |
| Reversed-Phase HPLC | Polystyrene-divinylbenzene | Not specified | Separation of aminophenol positional isomers | rsc.org |
Crystallization Techniques
Crystallization is a powerful and economical method for purifying solid organic compounds on both small and large scales. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor.
Recrystallization from Solvents: The choice of solvent is crucial for successful recrystallization. For aminophenols and related substituted phenols, a variety of solvents can be employed.
Ketones: Aliphatic, cycloaliphatic, or aromatic ketones such as acetone, methyl ethyl ketone, and methylisobutylketone have been used effectively to wash and recrystallize p-aminophenol, removing impurities like 4,4'-diaminodiphenylether. google.com
Alcohols: Solvents like isopropyl alcohol, methyl alcohol, and ethyl alcohol are suitable for recrystallizing substituted phenols, such as trimethyl phenols, which share structural similarities with the target compound. google.com
Aqueous Recrystallization: For further purification, dissolving the crystals in boiling water and allowing them to recrystallize from the aqueous phase can be an effective final step. google.com This is particularly useful for removing solvent-soluble impurities.
The selection of the recrystallization solvent depends on the solubility profile of the target compound and its impurities. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.
The table below provides examples of solvents used for the crystallization of related phenol compounds.
| Purification Method | Solvent(s) | Application Example | Reference |
| Recrystallization | Acetone, Methylisobutylketone | Purification of p-aminophenol | google.com |
| Recrystallization | Boiling Water | Further purification of p-aminophenol | google.com |
| Recrystallization | Isopropyl alcohol, Methyl alcohol, Ethyl alcohol, Toluene | Purification of 2,3,5-trimethyl phenol | google.com |
Advanced Spectroscopic and Physico Chemical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For "2-Methyl-3-(p-tolylamino)phenol," the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would exhibit distinct signals corresponding to the aromatic, methyl, amino, and hydroxyl protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).
The aromatic protons on the two phenyl rings would appear as multiplets in the downfield region, generally between 6.5 and 7.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the amino, hydroxyl, and methyl groups. The methyl group attached to the tolyl ring would present as a singlet at approximately 2.3 ppm. The proton of the hydroxyl group (-OH) and the amino group (-NH) would each produce a singlet, the positions of which can be variable and are often influenced by solvent and concentration.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.2-7.0 | Multiplet | 4H | Aromatic Protons (Tolyl ring) |
| ~6.8-6.6 | Multiplet | 3H | Aromatic Protons (Phenol ring) |
| ~5.0 | Singlet | 1H | -NH Proton |
| ~4.8 | Singlet | 1H | -OH Proton |
| ~2.3 | Singlet | 3H | -CH₃ Proton |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons would resonate in the region of 110-160 ppm. The carbon atom bearing the hydroxyl group (C-OH) and the carbon atom attached to the amino group (C-NH) would have their chemical shifts significantly influenced by these electronegative atoms. The carbon atoms of the methyl group would appear at a much higher field, typically around 20-25 ppm. The presence of the expected number of signals in the ¹³C NMR spectrum confirms the total number of non-equivalent carbon atoms in the molecule, consistent with its proposed structure.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | C-OH |
| ~145 | C-NH |
| ~130-115 | Aromatic Carbons |
| ~21 | -CH₃ |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FTIR and FT-Raman, are instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of "this compound" would display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amine would also appear in this region, typically as a sharp to medium band.
The aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range, while the C-O stretching of the phenol (B47542) would be observed around 1200 cm⁻¹.
Table 3: Hypothetical FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Broad | O-H Stretch |
| ~3350 | Medium | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1600, 1500, 1450 | Strong to Medium | Aromatic C=C Stretch |
| ~1300 | Medium | C-N Stretch |
| ~1220 | Strong | C-O Stretch |
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like O-H and N-H give strong signals in FTIR, non-polar bonds often show stronger signals in Raman spectra. For "this compound," the symmetric stretching of the aromatic rings would be particularly prominent in the FT-Raman spectrum. The C-C stretching and bending vibrations would also be observable, providing a detailed fingerprint of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of "this compound," the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The molecular weight of C₁₄H₁₅NO is approximately 213.28 g/mol .
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule could include the loss of a methyl group (-15 amu), the loss of a hydroxyl group (-17 amu), and cleavage of the C-N bond, leading to fragments corresponding to the tolyl-amino and methyl-phenol moieties. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z (Mass-to-charge ratio) | Relative Intensity | Assignment |
|---|---|---|
| ~213 | High | Molecular Ion [M]⁺ |
| ~198 | Moderate | [M - CH₃]⁺ |
| ~106 | High | [C₇H₈N]⁺ (Tolylamino fragment) |
| ~107 | Moderate | [C₇H₇O]⁺ (Methylphenol fragment) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules such as this compound, the most significant transitions are typically π → π* and n → π* transitions, which occur within the 200-800 nm range.
The structure of this compound contains several chromophores: the phenyl and tolyl aromatic rings, the amino group (-NH-), and the hydroxyl group (-OH). The benzene (B151609) rings contain π electrons that can undergo π → π* transitions. The nitrogen and oxygen atoms possess non-bonding electrons (n electrons), which can be excited to anti-bonding π* orbitals (n → π* transitions).
The electronic spectrum of aminophenol isomers is influenced by the substitution pattern. For instance, various aminophenol isomers exhibit distinct absorption bands. researchgate.net The presence of both an electron-donating amino group and a hydroxyl group on the benzene ring, along with the tolyl group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system and the electronic effects of the substituents. Studies on similar substituted phenols have shown that the position of the maximum absorption (λmax) is sensitive to the nature and position of the substituents. nist.gov
For this compound, one would anticipate characteristic absorption bands in the UV region. The high-energy π → π* transitions originating from the aromatic systems would likely appear at shorter wavelengths, while the lower-energy n → π* transitions, involving the lone pairs on nitrogen and oxygen, would occur at longer wavelengths. The exact λmax values and their molar absorptivities (ε) would need to be determined experimentally, but a comparison with related aminophenol compounds suggests these absorptions would be prominent features of its UV-Vis spectrum. For example, 2-aminophenol (B121084) exhibits absorption maxima (λmax) in solvents like methanol (B129727) and DMSO. researchgate.net Similarly, 4-aminophenol (B1666318) also has a characteristic UV-Vis spectrum. spectrabase.com
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
| π → π | π orbitals of aromatic rings | Shorter UV range (200-300 nm) |
| n → π | Non-bonding orbitals of N and O | Longer UV/Visible range (>300 nm) |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides a crucial verification of the compound's empirical and molecular formula, ensuring its stoichiometric integrity. For this compound, with the molecular formula C₁₄H₁₅NO, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
The molecular weight of C₁₄H₁₅NO is calculated as follows: (14 × 12.011) + (15 × 1.008) + (1 × 14.007) + (1 × 15.999) = 168.154 + 15.120 + 14.007 + 15.999 = 213.28 g/mol .
Based on this, the theoretical weight percentages of each element are:
Carbon (C): (168.154 / 213.28) × 100% ≈ 78.84%
Hydrogen (H): (15.120 / 213.28) × 100% ≈ 7.09%
Nitrogen (N): (14.007 / 213.28) × 100% ≈ 6.57%
Oxygen (O): (15.999 / 213.28) × 100% ≈ 7.50%
Experimental values obtained from an elemental analyzer for a synthesized sample of this compound should closely match these theoretical percentages to confirm the purity and identity of the compound. This technique is routinely used in the characterization of newly synthesized organic molecules, including various aminophenol derivatives. nih.gov
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 78.84 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 7.09 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.57 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.50 |
| Total | 213.28 | 100.00 |
X-ray Diffraction (XRD) for Single-Crystal and Molecular Structure Determination
For this compound, obtaining suitable single crystals would allow for a detailed structural elucidation. The resulting crystal structure would reveal the planarity of the aromatic rings and the torsion angles between them, which are influenced by the steric hindrance of the methyl and amino groups. The amine group in aniline (B41778) derivatives is known to be slightly pyramidal. wikipedia.org
Furthermore, the crystal packing would be dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions. The hydroxyl and amino groups are capable of forming hydrogen bonds, which would likely play a significant role in the supramolecular assembly of the crystal lattice. The study of crystal structures of related aminophenol compounds often reveals complex hydrogen-bonding networks. rsc.org
A hypothetical XRD analysis of this compound would yield specific crystallographic data, which are typically presented in a standardized format. While experimental data for this specific compound is not available, a representative table of expected parameters is shown below, based on analyses of similar organic molecules. ncert.nic.in
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | Integer value (e.g., 2, 4) |
| Density (calculated) | g/cm³ |
| Bond Lengths | C-C, C-N, C-O, N-H, O-H (in Å) |
| Bond Angles | C-C-C, C-N-C, C-O-H (in °) |
| Torsion Angles | Describing molecular conformation |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
The optimization process involves finding the minimum on the potential energy surface. For flexible molecules, this can reveal multiple stable conformers. In the case of 2-Methyl-3-(p-tolylamino)phenol, rotation around the C-N bond connecting the two aromatic rings would be a key conformational variable. Studies on similar substituted phenols and aminophenols have successfully used DFT to establish their stable geometries in the gas phase. researchgate.netresearchgate.net For instance, research on aminophenol isomers has demonstrated the reliability of DFT in calculating their structural and thermodynamic properties. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) correlates with the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and amino-linked rings, reflecting their electron-donating nature. The LUMO would likely be distributed across the aromatic systems. The presence of both an electron-donating hydroxyl group and a tolylamino group, as well as a methyl group, would influence the energies of these orbitals. researchgate.netrsc.org DFT calculations on aminophenol derivatives have shown that substituent positions significantly affect the HOMO-LUMO gap. nih.gov For instance, studies on aminophenol isomers revealed that the 3-regioisomer is the most stable, which is relevant to the structure of this compound. researchgate.net
Table 1: Representative FMO Data for Related Phenolic Compounds
| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Source |
| 2-Aminophenol (B121084) Schiff Base (2AM24Cl) | DFT | - | - | 3.54 | nih.gov |
| Salicylidene-2-aminophenol (SA2AM) | DFT | - | - | 3.65 | nih.gov |
This table presents data for related compounds to illustrate typical FMO energy gap values.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stabilization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing donor-acceptor interactions between filled and empty orbitals. This analysis helps to understand intramolecular charge transfer, hyperconjugation, and the stabilization energy associated with these interactions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays different potential values on the electron density surface, typically using a color scale. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen and nitrogen) and are attractive to electrophiles. Blue regions represent positive potential, are electron-poor, and are susceptible to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would be expected to show a region of high negative potential around the phenolic oxygen atom due to its lone pairs. The nitrogen atom of the amino group would also exhibit a negative potential. The hydrogen atom of the hydroxyl group would be a site of positive potential. The aromatic rings would present a more complex landscape, influenced by the attached functional groups. taylorandfrancis.commdpi.com
Theoretical Predictions of Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge separation, often characterized by a large dipole moment and hyperpolarizability, can exhibit non-linear optical (NLO) properties. youtube.com These materials interact with intense light fields to produce a variety of optical phenomena. researchgate.net Computational methods, particularly DFT, are used to predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
Given its structure, which includes donor (hydroxyl, amino) and acceptor-like (aromatic rings) moieties, this compound could possess NLO properties. Theoretical calculations would involve optimizing the geometry and then computing the NLO parameters. A large value of the first-order hyperpolarizability, often compared to a standard like urea (B33335), would suggest potential for NLO applications. researchgate.net Studies on other organic molecules with similar structural features have shown that they can be promising candidates for NLO materials. researchgate.net
Thermochemical Parameters and Energy Landscape Analysis
Computational chemistry can provide valuable thermochemical data, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). researchgate.netnist.gov These parameters are crucial for understanding the stability and reactivity of a compound. The energy landscape can be explored by calculating the energies of different conformers to identify the most stable structures.
For this compound, DFT calculations could be used to compute these thermochemical properties. The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a particularly important parameter, as it relates to antioxidant activity. nist.govmdpi.com Computational studies on substituted phenols have shown that the nature and position of substituents significantly affect the O-H BDE. nist.govmdpi.com The presence of the electron-donating tolylamino and methyl groups would be expected to influence the thermochemical properties of the phenolic ring system. acs.org
Table 2: Calculated Thermochemical Data for Related Isomers
| Property | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol (B1666318) | Method | Source |
| ΔfH° (gas, 298.15 K, kJ/mol) | -67.5 ± 4.2 | -68.3 ± 4.2 | -68.9 ± 4.2 | B3LYP/6-311+G(2d,2p) | researchgate.net |
This table provides data for the simpler aminophenol isomers to illustrate the type of thermochemical data that can be obtained through DFT calculations.
Molecular Docking Simulations for Predicted Molecular Interactions (excluding clinical outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. youtube.com This method is instrumental in drug discovery and for understanding molecular recognition. The simulation predicts the binding mode and estimates the binding affinity, usually expressed as a docking score. nih.gov
While specific docking studies for this compound are not readily found, its structural features suggest it could interact with various biological targets. Docking simulations would involve placing the molecule into the active site of a chosen protein and evaluating the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the phenolic hydroxyl group and the amino group could act as hydrogen bond donors or acceptors. The aromatic rings could participate in hydrophobic and π-stacking interactions. Docking studies on other phenol-based compounds have successfully elucidated their binding modes within enzyme active sites. nih.govnih.govmdpi.comsigmaaldrich.com
Chemical Reactivity, Functionalization, and Derivatization
Electrophilic Aromatic Substitution Reactions on the Aromatic Rings
The phenol (B47542) ring in 2-Methyl-3-(p-tolylamino)phenol is highly activated towards electrophilic aromatic substitution. The hydroxyl (-OH) and amino (-NH-) groups are strong activating groups that increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. byjus.comsavemyexams.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. byjus.comsavemyexams.com
Given the substitution pattern of this compound, the available positions on the phenolic ring are positions 4, 5, and 6. The combined directing effects of the hydroxyl (at C1), methyl (at C2), and p-tolylamino (at C3) groups will influence the regioselectivity of substitution reactions like nitration and halogenation. For instance, in phenols, nitration with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols, while treatment with concentrated nitric acid can lead to polysubstituted products like 2,4,6-trinitrophenol. byjus.com Similarly, halogenation of phenols can occur readily even without a Lewis acid catalyst, and treatment with bromine water often results in the formation of a 2,4,6-tribromophenol (B41969) precipitate. byjus.com
The tolyl ring is also activated by the amino- and methyl- substituents, making it susceptible to electrophilic attack, although the reactivity is also influenced by the steric hindrance and the electronic effects of the entire molecular structure.
Functionalization via Diazonium Salts
The phenolic nature of this compound makes it a suitable coupling agent for azo coupling reactions. wikipedia.org In this type of electrophilic aromatic substitution, an aryldiazonium cation acts as the electrophile and attacks the activated aromatic ring of the phenol. wikipedia.org This reaction typically occurs at the para position to the hydroxyl group. wikipedia.orglibretexts.org If the para position is blocked, the coupling may proceed at an ortho position, though often more slowly. wikipedia.org
For this compound, the position para to the hydroxyl group (position 4) is unsubstituted, making it the likely site for azo coupling. The reaction is generally carried out in a slightly alkaline solution, which deprotonates the phenol to the more strongly activating phenoxide ion. libretexts.org The resulting azo compounds are characterized by the −N=N− linkage, which connects the two aromatic systems and often imparts vibrant color to the molecule due to the extended conjugated system. wikipedia.org
Coordination Chemistry: Ligand Synthesis and Metal Complexation
The presence of both a phenolic hydroxyl group and a secondary amine group allows this compound and its derivatives to act as versatile ligands in coordination chemistry, forming stable complexes with a wide array of metal ions.
Synthesis and Characterization of Metal-Phenolate Complexes (e.g., Ti, Zr)
The deprotonated hydroxyl group of phenolic compounds creates a phenolate (B1203915) anion that can coordinate strongly with metal centers. Titanium (Ti) and Zirconium (Zr) complexes with phenolate ligands have been extensively studied. rsc.orgrsc.org The synthesis of such complexes often involves the reaction of a titanium or zirconium precursor, like TiCl₄ or Zr(CH₂Ph)₄, with the phenol-containing ligand. researchgate.netrsc.org
For example, zirconium and titanium dibenzyl complexes can be prepared by reacting the bis(phenol)-donor ligands with M(CH₂Ph)₄ (where M = Ti, Zr), resulting in the loss of two equivalents of toluene. researchgate.net The resulting metal-phenolate complexes can exhibit various coordination geometries, such as octahedral or trigonal bipyramidal, depending on the ligand structure and the metal ion. rsc.orgrsc.orgrsc.org These complexes are often characterized by techniques like X-ray crystallography and NMR spectroscopy to determine their solid-state structures and behavior in solution. researchgate.netrsc.org Zirconium(IV) and Titanium(IV) complexes bearing phenolate ligands have shown significant catalytic activity in polymerization reactions. rsc.orgrsc.orgresearchgate.net
Table 1: Examples of Ti and Zr Phenolate Complexes and Their Characteristics
| Metal Ion | Ligand Type | Synthesis Method | Resulting Complex Geometry | Application |
|---|---|---|---|---|
| Zr(IV) | Bis(phenolate) | Reaction with Zr(CH₂Ph)₄ | Cₛ and C₁ symmetry | Propylene polymerization researchgate.net |
| Ti(IV) | Bis(phenolate) | Reaction with Ti(CH₂Ph)₄ | C₂ symmetry | Propylene polymerization researchgate.net |
| Zr(IV) | Homoleptic 2-chlorophenolate | Reaction with Zr(NMe₂)₄ | Distorted octahedral | Structural characterization rsc.org |
Development of Metal-Dithiocarbamate Complexes (e.g., Mn(II), Cu(II), Zn(II), Pt(II))
The secondary amine group in this compound provides a reactive site for the synthesis of dithiocarbamate (B8719985) ligands. This is typically achieved by reacting the amine with carbon disulfide (CS₂) in the presence of a base, such as sodium hydroxide (B78521). mdpi.comresearchgate.netnih.gov The resulting dithiocarbamate salt can then be reacted with various metal salts to form metal-dithiocarbamate complexes. mdpi.comsysrevpharm.org
Dithiocarbamates are known to be excellent chelating agents, typically binding to metal ions through both sulfur atoms in a bidentate fashion. mdpi.comnih.gov This forms stable four-membered chelate rings. A wide range of transition metal complexes with dithiocarbamate ligands have been synthesized and studied, including those of Mn(II), Cu(II), Zn(II), and Pt(II). researchgate.netresearchgate.net The geometry of the resulting complexes depends on the metal ion and its coordination preferences. For instance, Ni(II) and Cu(II) dithiocarbamate complexes often adopt a square planar geometry, while Zn(II) complexes are typically tetrahedral. rsc.org
Table 2: General Synthesis and Properties of Metal-Dithiocarbamate Complexes
| Step | Reactants | Product | Notes |
|---|---|---|---|
| 1. Ligand Synthesis | Secondary Amine, Carbon Disulfide, Base (e.g., NaOH) | Dithiocarbamate Salt (e.g., R₂NCS₂Na) | The base facilitates the reaction. mdpi.comnih.gov |
| 2. Complexation | Dithiocarbamate Salt, Metal Salt (e.g., CuCl₂, ZnCl₂) | Metal-Dithiocarbamate Complex | The dithiocarbamate acts as a bidentate ligand. mdpi.comsysrevpharm.org |
Synthesis of Other Transition Metal Complexes (e.g., VO(II), Fe(III), Ag(I), Co(II), Ni(II))
Beyond the specific examples above, the ligand framework derived from this compound can coordinate with a host of other transition metals.
Iron(III) Complexes : Fe(III) complexes with amino-phenol type ligands are of significant interest. researchgate.net These complexes can be synthesized and are often characterized by their magnetic properties, with high-spin Fe(III) centers being common. researchgate.netnih.gov The stability and relaxivity of such complexes have been studied, particularly in the context of potential applications as MRI contrast agents. nih.govmdpi.com
Cobalt(II) and Nickel(II) Complexes : Co(II) and Ni(II) readily form complexes with ligands containing N and O donor atoms. researchgate.netresearchgate.net Spectroscopic and magnetic studies can elucidate the geometry of these complexes, which are often octahedral or square planar. researchgate.net
General Synthesis : The synthesis of these complexes generally involves the reaction of the appropriate metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent. researchgate.netsysrevpharm.org The resulting complexes can be characterized by a variety of spectroscopic and analytical methods to determine their structure and properties.
Reactions of the Secondary Amine and Phenolic Hydroxyl Groups
The secondary amine and phenolic hydroxyl groups are key reactive sites on the this compound molecule. Both groups are nucleophilic and can undergo a variety of reactions, such as acylation and alkylation. researchgate.netcymitquimica.com For example, the hydroxyl group can be converted into an ether or an ester, while the secondary amine can be transformed into a tertiary amine or an amide.
Coupling reactions can also be employed to link the amine and hydroxyl functionalities, often through the use of a linking agent. researchgate.net For instance, carbonyldiimidazole (CDI) can be used to couple an alcohol with an amine. researchgate.net These reactions allow for the further derivatization of the parent molecule, enabling the synthesis of a wide range of new compounds with potentially tailored properties. The reactivity of these groups is fundamental to the synthesis of the dithiocarbamate ligands and metal complexes discussed previously. mdpi.comresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4,6-trinitrophenol |
| 2,4,6-tribromophenol |
| Titanium tetrachloride (TiCl₄) |
| Zirconium tetrabenzyl (Zr(CH₂Ph)₄) |
| Carbon disulfide (CS₂) |
| Sodium hydroxide (NaOH) |
Mechanistic Investigations of Chemical and Biological Interactions Excluding Clinical Human Data
Catalytic Mechanisms in Polymerization Processes (e.g., Ring-Opening Polymerization of Epoxides and Lactones)
The ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides, is a primary method for producing biodegradable aliphatic polyesters. These polymers are of significant interest for biomedical applications, including surgical implants and drug delivery systems, as well as for creating more environmentally friendly plastics. The catalysts employed in ROP are crucial as they dictate the polymerization rate, control the polymer's molecular weight, and influence its stereochemistry.
While a wide array of catalysts, particularly those based on metals like tin, zinc, and aluminum, have been developed for the ROP of monomers like ε-caprolactone and lactide, there is currently no specific scientific literature detailing the use of 2-Methyl-3-(p-tolylamino)phenol as a catalyst for these processes. The polymerization mechanism often involves the coordination of the monomer to a metal center, followed by nucleophilic attack from an initiator, which can be an alcohol. The structural features of this compound, specifically the phenolic hydroxyl group, could theoretically allow it to act as an initiator in some catalytic systems. However, its direct catalytic activity in the ring-opening polymerization of epoxides and lactones has not been reported in the reviewed literature. Further research would be necessary to explore this potential application.
Molecular Mechanisms of Antioxidant Activity (e.g., Free Radical Scavenging, Electron Donation Potential)
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This process is a key mechanism in combating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of a phenol (B47542) is influenced by its chemical structure, including the presence and position of other substituents on the aromatic ring.
The antioxidant potential of a compound is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to quench stable free radicals, and the results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
Despite the general understanding of the antioxidant mechanisms of phenols, specific experimental data, such as IC50 values from DPPH or ABTS assays, for this compound are not available in the current body of scientific literature. The presence of the electron-donating methyl and amino groups on the phenolic ring would theoretically enhance its antioxidant potential. However, without empirical data, its specific activity remains unquantified.
Cellular and Molecular Anti-inflammatory Pathways (e.g., BSA Denaturation Assays)
Inflammation is a complex biological response, and protein denaturation is a contributing factor to the inflammatory process. The bovine serum albumin (BSA) denaturation assay is a widely used in vitro method to screen for anti-inflammatory activity. In this assay, heat is used to denature the BSA protein, and the ability of a test compound to inhibit this denaturation is measured. Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) are often used as a standard in this assay and have been shown to effectively prevent protein denaturation.
Phenolic compounds have been reported to exhibit anti-inflammatory properties, and the BSA denaturation assay is a common preliminary test to evaluate this potential. The ability of a compound to stabilize proteins and prevent their denaturation is considered a valuable indicator of its anti-inflammatory effect.
Currently, there are no published studies that have specifically investigated the anti-inflammatory activity of this compound using the BSA denaturation assay or other related methods. Therefore, its potential to act as an anti-inflammatory agent through this pathway has not been experimentally verified.
Insecticidal Activity: Investigation of Molecular Targets and Effects on Pest Organisms (e.g., Tribolium castaneum)
The search for new and effective insecticides is a continuous effort in agriculture and public health to manage pest populations. The red flour beetle, Tribolium castaneum, is a common pest of stored grain products, causing significant economic losses. Research into the insecticidal properties of various chemical compounds, including those derived from natural sources, is an active area of investigation.
The mechanisms of insecticidal action are diverse and can involve targeting the nervous system, disrupting metabolic processes, or inhibiting essential enzymes in the insect. While numerous compounds, including essential oils and synthetic chemicals, have been tested for their toxicity against Tribolium castaneum, there is no available research on the insecticidal activity of this compound against this or any other pest organism. Its potential as an insecticide and its molecular targets within insects remain unknown.
Enzyme Inhibition Studies (e.g., Urease Inhibition, Fatty Acid Biosynthesis Enzymes, Topoisomerase I)
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to the regulation of biological processes and are the basis for many pharmaceutical drugs.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria. Inhibitors of urease are being investigated as potential treatments for infections caused by these bacteria. Compounds containing a thiourea (B124793) skeleton have been identified as potent urease inhibitors. nih.gov
Fatty Acid Biosynthesis Enzymes: The enzymes involved in fatty acid biosynthesis are essential for the survival of bacteria and are attractive targets for the development of new antibiotics. Polyphenols are among the classes of compounds that have been shown to inhibit these enzymes. nih.gov
Topoisomerase I: Topoisomerase I is an enzyme that plays a crucial role in DNA replication and transcription. Inhibitors of this enzyme can lead to DNA damage and cell death, making them effective anticancer agents.
While these areas of enzyme inhibition are of significant interest, there are no published studies that have evaluated the inhibitory activity of this compound against urease, fatty acid biosynthesis enzymes, or topoisomerase I. Its potential to act as an inhibitor for these or other enzymes has not been explored.
DNA Binding and Interaction Studies (e.g., Metal Dithiocarbamate (B8719985) Complexes)
The interaction of small molecules with DNA is a fundamental aspect of many biological processes and is a key mechanism of action for several anticancer and antimicrobial drugs. Dithiocarbamates are a class of compounds that can form stable complexes with a variety of metal ions. These metal-dithiocarbamate complexes can then interact with DNA through various binding modes, such as intercalation or groove binding.
The synthesis of chiral metal-dithiocarbamate complexes with pendant phenolic groups has been reported, and their potential for DNA interaction has been investigated through molecular docking studies. rsc.org These studies suggest that such complexes can bind to DNA, indicating a potential for biological activity.
Although this compound could theoretically be used as a precursor to synthesize novel dithiocarbamate ligands and their corresponding metal complexes, there is no specific research available on the synthesis of such complexes derived from this particular phenol or on their DNA binding properties. Further investigation would be required to explore this possibility and to determine the nature and strength of any potential DNA interactions.
Advanced Research Applications Non Clinical Focus
Catalysts for Organic Transformations and Polymer Synthesis
The structural characteristics of 2-Methyl-3-(p-tolylamino)phenol suggest its potential, or the potential of its derivatives, to act as a catalyst or precursor to catalysts in organic synthesis and polymerization. Aminophenol-based ligands are known to coordinate with various metal centers, and the resulting complexes can exhibit catalytic activity. While specific studies on the catalytic use of this compound are not prominent in the available literature, the broader class of aminophenol derivatives has been explored in catalysis.
For instance, metal complexes of aminophenol-based ligands have been investigated for their catalytic prowess. The interplay between the metal and the ligand can facilitate a range of organic transformations. The phenol (B47542) group can be deprotonated to form a phenoxide, which is a strong coordinating agent, while the amino group can also bind to the metal center, creating a stable chelate structure. This chelation can influence the electronic and steric environment around the metal, thereby tuning its catalytic activity.
In the realm of polymer synthesis, aminophenols can be electropolymerized to form conductive polymers. biosynth.com Although research has focused on simpler aminophenols, it is conceivable that this compound could serve as a monomer in the synthesis of novel polymers with specific properties conferred by the methyl and tolyl substituents. These substituents could impact the polymer's solubility, thermal stability, and electronic properties.
Ligands in Coordination Chemistry for Novel Materials Development
The most promising application of this compound lies in its use as a ligand in coordination chemistry for the development of new materials. The molecule contains both a hydroxyl group and a secondary amino group, making it a potential bidentate ligand capable of forming stable complexes with a variety of metal ions. The tolyl and methyl groups can provide steric bulk and influence the electronic properties of the resulting metal complexes.
Research on related aminophenol ligands has shown their ability to form polynuclear complexes. unifi.it The coordination of metal ions like copper(II) to amino-phenol macrocycles has been studied, revealing the formation of di- and trinuclear complexes. unifi.it These types of complexes are of interest for their potential applications in mimicking the active sites of metalloenzymes and in the development of new catalysts. unifi.it
Furthermore, the coordination of aminophenol-type ligands to transition metals can result in complexes with interesting magnetic and electronic properties. mdpi.com The ability of the ligand to exist in different redox states adds another layer of complexity and potential for creating novel materials with tunable properties. While specific complexes of this compound are not extensively documented, the general principles of coordination chemistry suggest its viability as a ligand for creating new metal-organic frameworks (MOFs), coordination polymers, and other advanced materials.
Precursors and Intermediates in the Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients (APIs)
Substituted aminophenols are valuable intermediates in the synthesis of a wide range of fine chemicals and active pharmaceutical ingredients (APIs). Their bifunctional nature allows for various chemical modifications at both the amino and hydroxyl groups.
A closely related compound, 3-[(4-Methylphenyl)amino]phenol, is used as a reagent in the preparation of Phentolamine Hydrochloride, a pharmaceutical agent. cymitquimica.compharmaffiliates.com This highlights the potential of tolylamino-phenol structures as key building blocks in medicinal chemistry. The synthesis of paracetamol, a widely used analgesic, involves the acetylation of 4-aminophenol (B1666318), demonstrating the importance of aminophenols as precursors to APIs. wikipedia.orgrsc.org
While direct evidence for the use of this compound as a precursor for specific commercial fine chemicals or APIs is scarce in public literature, its structure is analogous to compounds that are known to be valuable synthetic intermediates. The presence of the methyl and tolyl groups offers sites for further functionalization, potentially leading to the synthesis of novel compounds with desired biological or material properties. For example, 3-(p-tolyloxy)phenol has been used to synthesize polysubstituted imidazolone (B8795221) derivatives with potential therapeutic applications for metabolic disorders. mdpi.com This underscores the value of the tolyl-ether/amine phenol scaffold in drug discovery.
Development of Biochemical Probes and Research Tools
Aminophenol derivatives have been investigated for their potential in the development of biochemical probes and research tools. Their electrochemical and fluorescent properties can be exploited for sensing applications.
For example, aminophenol-based electrochemical probes have been developed for the detection of biologically relevant molecules like NADH and hydrogen peroxide. nih.gov These probes can be fabricated by adsorbing aminophenol onto an electrode surface. nih.gov Another related compound, N,N-Diethyl-3-aminophenol, is a fluorescent probe used for detecting nucleophilic substitutions and has shown utility in the detection of chloride ions. biosynth.com
Although specific research on this compound as a biochemical probe is not available, its structural components suggest that it could be modified to create new probes. The tolyl group could be functionalized to tune the probe's solubility or to introduce specific recognition elements. The inherent electrochemical and potential fluorescent properties of the aminophenol core could be harnessed for developing new analytical tools for biological research.
Applications in Agrochemical Design (e.g., Insecticides)
Phenolic compounds and their derivatives have a long history of use in agrochemical design, including as insecticides and herbicides. The biological activity of these compounds can be modulated by the nature and position of substituents on the aromatic ring.
While there is no direct report of this compound being used in insecticides, related chemical structures have been explored. For instance, the modification of anthranilic diamide (B1670390) insecticides with N-pyridylpyrazole moieties has been shown to be effective. nih.gov The general class of secondary amines and phenolic derivatives has been investigated for herbicidal activity. rsc.org For example, a series of p-menthane (B155814) type secondary amines have demonstrated excellent herbicidal properties. rsc.org
The synthesis of novel amides containing N-pyridylpyrazole moieties has yielded compounds with good insecticidal activities against various pests. nih.gov This indicates that the amide linkage, which could potentially be formed from the amino group of this compound, is a key feature in some insecticidal compounds. The development of new insecticides is an ongoing area of research, and the screening of diverse chemical scaffolds, including tolylamino-phenol derivatives, could lead to the discovery of new active ingredients.
Future Research Directions and Emerging Opportunities
Design and Synthesis of Novel Derivatives with Enhanced Properties
The core scaffold of 2-Methyl-3-(p-tolylamino)phenol is ripe for chemical modification to generate novel derivatives with tailored properties. Future research will likely focus on the strategic introduction of various functional groups to modulate the electronic and steric characteristics of the molecule. For instance, the addition of electron-withdrawing or electron-donating groups to the aromatic rings can significantly influence the compound's redox potential, acidity, and basicity. This, in turn, could lead to derivatives with enhanced antioxidant capabilities, improved performance as dye couplers, or fine-tuned reactivity for organic synthesis.
Furthermore, derivatization of the hydroxyl and amino groups offers another avenue for creating new molecules with unique properties. Esterification or etherification of the hydroxyl group, for example, can alter solubility and create prodrug-like structures for non-clinical biological investigations. Similarly, N-alkylation or N-acylation of the amino group can modify the compound's chelating ability and its utility as a building block in more complex molecular architectures. The systematic synthesis and characterization of a library of such derivatives will be crucial for unlocking their full potential.
Exploration of Untapped Catalytic Potentials and Reaction Scope
The presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group in a defined spatial relationship suggests that this compound and its derivatives could function as effective ligands in coordination chemistry or as organocatalysts. Future investigations could explore the synthesis of metal complexes using this aminophenol as a bidentate ligand. The resulting complexes, featuring metals such as copper, palladium, or iron, could exhibit novel catalytic activities in a variety of organic transformations, including cross-coupling reactions, oxidations, and reductions.
The potential for this compound to act as an organocatalyst in its own right is another exciting area for research. The cooperative action of the amino and hydroxyl groups could facilitate reactions such as aldol (B89426) condensations, Michael additions, and other carbon-carbon bond-forming reactions. Elucidating the scope and limitations of these catalytic applications will not only expand the utility of this compound but also contribute to the broader field of sustainable catalysis.
Deeper Elucidation of Molecular Mechanisms in Biological Systems (non-clinical)
While the primary application of this compound has been in the realm of materials science, its structural motifs are found in many biologically active molecules. This suggests a potential for interaction with biological systems that warrants further non-clinical investigation. Future research could focus on understanding the molecular mechanisms underlying any observed biological effects, such as its antioxidant activity. Studies could explore its ability to scavenge free radicals, chelate metal ions involved in oxidative stress, and interact with key enzymes in cellular redox pathways.
It is important to emphasize that these investigations would be purely non-clinical in nature, aiming to understand fundamental molecular interactions rather than to develop therapeutic agents. Techniques such as in vitro enzyme assays, spectroscopic binding studies with biomolecules like DNA or proteins, and cell-based assays could provide valuable insights into its mode of action at a molecular level.
Advanced Structure-Activity Relationship (SAR) Studies via Computational and Experimental Integration
To guide the rational design of new derivatives with desired properties, a comprehensive understanding of the structure-activity relationships (SAR) of the this compound scaffold is essential. Future research will benefit from an integrated approach that combines computational modeling with experimental validation. Quantum chemical calculations, for instance, can predict how structural modifications will affect the electronic properties and reactivity of the molecule.
Molecular docking and other computational techniques can be used to simulate the interaction of derivatives with specific targets, such as enzyme active sites or material interfaces. These in silico predictions can then be used to prioritize the synthesis of the most promising candidates, which can then be evaluated experimentally. This iterative cycle of computational design and experimental testing will accelerate the discovery of new derivatives with optimized performance characteristics.
Development of Sustainable Synthetic Methodologies
In line with the growing emphasis on green chemistry, a key area for future research is the development of more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This could involve the exploration of catalytic C-N bond-forming reactions that avoid the use of stoichiometric and often hazardous reagents. The use of greener solvents, such as water or bio-based solvents, and the development of one-pot or tandem reaction sequences that minimize waste and energy consumption will also be important goals.
Furthermore, exploring biocatalytic or chemoenzymatic approaches could offer highly selective and sustainable routes to this aminophenol and its chiral derivatives. The development of such methodologies will not only make the production of this compound more economical and environmentally benign but also align with the broader principles of sustainable chemical manufacturing.
Characterization of Novel Material Applications
The inherent properties of this compound, including its antioxidant nature and the presence of reactive functional groups, suggest its potential for use in a variety of advanced materials beyond hair dyes. Future research could explore its incorporation as a monomer or an additive in polymers to enhance their thermal stability, oxidative resistance, and mechanical properties. The aromatic structure of the molecule could contribute to the development of high-performance polymers with desirable characteristics for electronics, aerospace, and other demanding applications.
Additionally, the ability of the aminophenol to interact with metal surfaces could be exploited in the development of corrosion inhibitors and coatings. The synthesis of new derivatives with tailored functionalities could lead to the creation of "smart" materials that respond to external stimuli. A thorough characterization of the physical and chemical properties of these new materials will be essential for identifying and optimizing their performance in various technological applications.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the electronic absorption spectrum of 2-Methyl-3-(p-tolylamino)phenol?
- Methodology : Use UV-Vis spectroscopy to identify absorption maxima, supported by computational methods like the semi-empirical PM6 approach for predicting excited-state transitions. For example, similar compounds (e.g., 2,4-di-tert-butyl-6-(p-tolylamino)phenol) showed calculated absorption maxima at 325.35 nm (oscillator strength: 0.4911) using PM6, correlating with experimental data . Pair this with NMR and FTIR to confirm molecular structure and functional groups.
Q. How can computational methods guide the optimization of this compound’s geometry?
- Methodology : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate equilibrium geometries and thermodynamic properties. Compare results with crystallographic data from tools like SHELX or ORTEP-3 for validation . For instance, DFT has demonstrated <2.4 kcal/mol deviation in thermochemical properties for aromatic systems .
Q. What synthetic strategies are effective for producing this compound with high purity?
- Methodology : Use Buchwald-Hartwig amination or Ullmann coupling for introducing the p-tolylamino group. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane). Recrystallization in ethanol can enhance purity, as demonstrated for structurally similar phenolic amines .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and experimental electronic spectra for this compound?
- Methodology : Address solvent effects (e.g., using a polarizable continuum model) and electron correlation errors by upgrading to time-dependent DFT (TD-DFT) with larger basis sets (e.g., 6-311++G**). For example, PM6 calculations for analogous compounds underestimated λmax by ~15 nm, requiring higher-level theory adjustments .
Q. What experimental design considerations are critical when analyzing contradictory synthetic yields of this compound?
- Methodology : Conduct a factorial design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading, solvent polarity). For instance, amine coupling reactions are sensitive to Pd catalyst purity—use XPS or EDX to verify catalyst composition. Statistical tools like ANOVA can identify significant factors .
Q. How do computational methods (DFT vs. semi-empirical) impact the accuracy of predicting molecular orbitals in this compound?
- Methodology : Compare HOMO-LUMO gaps from DFT (e.g., -8.544 eV for HOMO, 0.430 eV for LUMO ) with semi-empirical results. Validate using cyclic voltammetry. DFT provides superior accuracy but requires computational resources; semi-empirical methods (PM6) offer faster screening at the cost of precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
